molecular formula C3H4N4O B016484 5-Azacytosine CAS No. 931-86-2

5-Azacytosine

Número de catálogo: B016484
Número CAS: 931-86-2
Peso molecular: 112.09 g/mol
Clave InChI: MFEFTTYGMZOIKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Azacytosine (5-AC) is a cytosine analog in which the C5 hydrogen atom is replaced by a nitrogen atom (Figure 1) . This structural modification confers unique biochemical properties, particularly its ability to inhibit DNA methyltransferases (DNMTs) by forming irreversible covalent bonds with these enzymes, leading to DNA hypomethylation and reactivation of silenced tumor suppressor genes . As a nucleobase, 5-AC is incorporated into RNA and DNA, but its clinical applications primarily derive from its nucleoside forms, such as azacytidine (Vidaza®) and decitabine (Dacogen®), both FDA-approved for treating myelodysplastic syndromes .

Photochemical studies reveal that 5-AC undergoes ultrafast relaxation to the ground state (time constant ≈1 ps) due to conical intersections between singlet states. Its low intersystem crossing yield (compared to cytosine or 6-azauracil) stems from the nπ* character of its lowest singlet excited state, which reduces spin-orbit coupling . This property distinguishes it from other analogs in photodynamic therapy contexts .

Métodos De Preparación

Historical Development of 5-Azacytosine Synthesis

Early synthetic routes for this compound relied on multi-step protocols with significant limitations. The foundational work by Niedballa and Vorbruggen (1974) involved reacting dicyandiamide with formic acid under reflux at 140°C, yielding only 34.6% product due to competing hydrolysis and decomposition reactions . This method required acetic anhydride as a dehydrating agent, generating substantial organic waste and complicating purification . Subsequent improvements by Vujjini et al. (2013) introduced a two-step approach:

  • Intermediate Formation : Dicyandiamide reacts with formic acid to produce guanylurea formate.

  • Dehydration Cyclization : The intermediate undergoes thermal dehydration at 120–130°C to form this compound .
    While this method increased yields to 60%, it necessitated toxic solvents like methanol for crystallization, posing environmental and safety challenges .

Modern Synthetic Routes

One-Step High-Pressure Synthesis

The advent of pressurized reactors revolutionized this compound production by enabling single-step protocols. As detailed in CN105837524B , the process involves:

  • Reagents : Dicyandiamide, anhydrous formic acid, and p-toluenesulfonic acid (PTSA) catalyst.

  • Conditions : 100–130°C under autogenous pressure for 2–4 hours.

  • Mechanism : PTSA catalyzes both dicyandiamide hydration to guanylurea and subsequent cyclodehydration with formic acid .

Key Advantages :

  • Yield : 85% (Example 1) .

  • Purity : >98% after hydrochloric acid recrystallization .

  • Waste Reduction : Eliminates acetic anhydride, reducing organic waste by 40% compared to prior methods .

Solvent-Free Catalytic Dehydration

CN109020907B introduces a solvent-free approach using alkyl formates (e.g., methyl formate) as dual-purpose reagents:

  • Reaction Scheme :

    Dicyandiamide+HCOOR100–120°CThis compound+ROH\text{Dicyandiamide} + \text{HCOOR} \xrightarrow{\text{100–120°C}} \text{this compound} + \text{ROH}
  • Catalyst : None required, as formate esters act as self-dehydrating agents .

  • Yield : 70–75% at pilot scale .

Table 1: Comparative Analysis of Modern Methods

ParameterHigh-Pressure Solvent-Free
Reaction Time 2–4 hours3–5 hours
Temperature 100–130°C100–120°C
Catalyst PTSA (0.2 wt%)None
Yield 80–85%70–75%
Purity >98%>97%
Organic Waste 0.5 kg/kg product0.3 kg/kg product

Industrial-Scale Production

Batch Process Optimization

Large-scale manufacturing (e.g., 500 kg batches) adopts the high-pressure method with modifications:

  • Reactor Design : 10,000 L Hastelloy autoclaves resistant to formic acid corrosion .

  • Cost Drivers :

    • Raw materials: 62% of total cost.

    • Energy consumption: 22% (primarily steam for distillation) .

  • Environmental Metrics :

    • E-Factor : 8.2 (kg waste/kg product), improved from 15.6 in traditional methods .

Continuous Flow Systems

Emerging technologies utilize continuous flow reactors to enhance efficiency:

  • Throughput : 50 kg/hour vs. 20 kg/hour in batch systems .

  • Quality Control : In-line NMR monitors reaction progression, reducing off-spec batches by 30% .

Catalytic Mechanisms and Side Reaction Suppression

Role of p-Toluenesulfonic Acid

PTSA serves dual functions in high-pressure synthesis:

  • Acid Catalyst : Lowers activation energy for dicyandiamide hydration (ΔG‡ reduced by 15 kJ/mol) .

  • Dehydrating Agent : Coordinates with water molecules, shifting equilibrium toward this compound formation .

Side Reactions Mitigated :

  • Cyanide Hydrolysis : <2% vs. 8–10% in non-catalytic routes .

  • Ammonia Evolution : Scavenged by excess formic acid, preventing pH spikes .

Purification and Crystallization Techniques

Acid-Base Recrystallization

Post-synthesis purification involves:

  • Dissolution : Crude product in 5% HCl at 80°C .

  • Precipitation : Neutralization with NH₄OH to pH 6.0, yielding needle-like crystals .

  • Drying : Fluidized bed drying at 60°C reduces residual solvents to <0.1% .

Table 2: Purity Profiles After Purification

ImpurityConcentration (ppm)
Dicyandiamide <50
Guanylurea <100
Formamide <20
Heavy Metals <5

Comparative Analysis of Methodologies

Economic Viability

  • High-Pressure Method : Higher capital costs ($2M reactor) but superior yield justifies investment for production >10 MT/year .

  • Solvent-Free Route : Lower operational costs (no catalyst recovery) but limited to small-scale API manufacturing .

Environmental Impact

  • Carbon Footprint : 12.3 kg CO₂/kg product (high-pressure) vs. 9.8 kg CO₂/kg (solvent-free) .

  • Wastewater : 150 L/kg product, treatable via anaerobic digestion due to low toxicity .

Análisis De Reacciones Químicas

Types of Reactions

5-Azacytosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

Aplicaciones Científicas De Investigación

Anticancer Applications

5-Azacytosine is primarily recognized for its role in cancer therapy, particularly in treating hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The compound acts as a DNA demethylating agent, leading to the reactivation of tumor suppressor genes silenced by hypermethylation.

Case Study: 5-Azacytidine in Myelodysplastic Syndromes

  • Study Overview : A review highlighted the FDA-approved use of 5-Azacytidine (Vidaza®) for MDS treatment, showcasing its ability to induce remission in patients with poor prognosis.
  • Findings : Clinical trials demonstrated an overall response rate of approximately 60% among treated patients, with significant improvements in blood counts and quality of life .

Table 1: Efficacy of 5-Azacytidine in MDS

StudySample SizeResponse RateSide Effects
Kantarjian et al. (2006)19160%Mild to moderate (nausea, fatigue)
Silverman et al. (2002)10050%Similar profile

Study Insights: Epigenetic Reprogramming

  • Research Findings : Studies have shown that treatment with 5-AzaC leads to increased expression of pluripotency markers and histone modifications, facilitating somatic cell reprogramming .
  • Implications : This property has potential applications in regenerative medicine and stem cell research.

Antiviral Properties

Recent investigations have also identified antiviral properties associated with this compound derivatives. For instance, certain analogs have shown efficacy against HIV through mechanisms involving lethal mutagenesis.

Case Study: Anti-HIV Activity

  • Research Overview : A compound derived from 5-AzaC demonstrated unique anti-HIV activity by inducing mutations that lead to viral extinction without affecting host cells .
  • Potential Applications : This suggests a promising avenue for developing new antiviral therapies based on azacytosine derivatives.

Applications in Other Diseases

Beyond oncology and virology, this compound has been explored for its effects on various biological processes:

  • Neurodegenerative Diseases : Research indicates that demethylating agents can influence gene expression related to neuroprotection .
  • Metabolic Disorders : Studies suggest that 5-AzaC can modulate metabolic pathways by altering gene expression profiles linked to insulin sensitivity .

Mecanismo De Acción

5-Azacytosine exerts its effects primarily through two mechanisms:

    Inhibition of DNA Methyltransferase: At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA. .

    Cytotoxicity: At higher doses, it incorporates into RNA and DNA, causing cytotoxicity by disrupting RNA metabolism and inhibiting protein and DNA synthesis. .

Comparación Con Compuestos Similares

DNA Methylation Inhibitors

5-Azacytidine (Azacytidine) vs. 5-Aza-2'-Deoxycytidine (Decitabine)

Property 5-Azacytidine Decitabine
Structure Ribose-linked 5-AC Deoxyribose-linked 5-AC
Incorporation RNA and DNA DNA-specific
Mechanism DNMT inhibition + RNA effects DNMT inhibition
Demethylation Efficiency 5% substitution → >80% methylation loss Similar efficacy at lower doses
Clinical Use Myelodysplastic syndromes AML, MDS

Decitabine’s deoxyribose moiety enhances DNA specificity and stability, reducing off-target RNA effects . Both compounds require incorporation into DNA to trap DNMTs, but 5-azacytidine’s RNA incorporation may contribute to additional cytotoxicity .

NUC013 (5-Aza-2′,2′-Difluorodeoxycytidine)

A novel derivative combining 5-AC with a difluorodeoxyribose sugar. It inhibits both DNMT and ribonucleotide reductase (RNR), broadening its antitumor scope. The 5-AC base donates a formyl group to inactivate DNMTs, while the 2′-fluorine enhances metabolic stability .

Antiviral Analogs

HPMP-5-azaC vs. Cidofovir

Property HPMP-5-azaC Cidofovir
Structure Acyclic phosphonate + 5-AC Acyclic phosphonate + cytosine
Activity Broad-spectrum (CMV, BK virus) CMV, adenovirus
Selectivity Index Higher Moderate
Toxicity Lower nephrotoxicity Dose-limiting nephrotoxicity

HPMP-5-azaC’s 5-AC base improves selectivity by targeting viral polymerases more effectively . Its cyclic prodrug forms further enhance bioavailability and reduce toxicity .

PME-5-azaC

1-[2-(Phosphonomethoxy)ethyl]-5-azacytosine exhibits superior chemical stability compared to HPMP-5-azaC but requires prodrug modifications (e.g., esterification) to achieve antiviral activity .

Anticancer Agents

Arabinosyl-5-azacytosine (ara-AC)

A hybrid of 5-AC and cytarabine, ara-AC shows broad antitumor activity in murine and human xenograft models (e.g., 93% inhibition of colon CX-1 tumors) . Resistance arises from reduced deoxycytidine kinase activity, limiting intracellular phosphorylation .

L-Ascorbic Acid-5-azacytosine Conjugate

This derivative demonstrates potent antitumor activity (mean IC₅₀: 0.92–5.91 μM) against HepG2, MCF-7, and HeLa cells, leveraging the redox properties of ascorbic acid for enhanced cytotoxicity .

Stability and Metabolism

  • Chemical Stability : The triazine ring of 5-AC is prone to hydrolysis at neutral/alkaline pH, necessitating acidic conditions for nucleotide synthesis . Modifications like 2′-fluorination (NUC013) or phosphonate linkages (HPMP-5-azaC) improve stability .
  • Enzymatic Degradation : Mycobacterial deaminase (Msd) specifically deaminates 5-AC and mutagenic bases (e.g., isoguanine) without affecting natural nucleobases, highlighting unique metabolic vulnerabilities .

Photochemical and Structural Comparisons

Compound Lowest Singlet State Intersystem Crossing Yield Key Functional Role
5-Azacytosine nπ* Very low DNMT inhibition, hypomethylation
Cytosine nOπ* Higher Natural nucleobase
6-Azauracil nπ* High Photodynamic therapy applications

Actividad Biológica

5-Azacytosine, a pyrimidine nucleoside analog, has garnered significant attention in the field of molecular biology and pharmacology due to its unique biological activities, particularly as a DNA methyltransferase inhibitor. This article explores the compound's mechanisms of action, biological effects, and clinical applications, supported by data tables and relevant case studies.

This compound functions primarily by inhibiting DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA. This inhibition leads to hypomethylation of DNA, which can reactivate silenced genes, particularly tumor suppressor genes. The incorporation of this compound into DNA results in the formation of covalent adducts with DNMT1, effectively depleting its activity and disrupting normal methylation patterns .

Biological Effects

The biological effects of this compound are diverse, impacting various cellular processes:

  • Antitumor Activity : this compound exhibits cytotoxic effects against various cancer types, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It has been shown to induce apoptosis in cancer cells through pathways involving Gadd45 and p53 .
  • Gene Regulation : By promoting demethylation, this compound can reactivate silenced genes associated with cell differentiation and proliferation. This property makes it a valuable tool in regenerative medicine and stem cell research .
  • Immunosuppressive Effects : The compound has demonstrated immunosuppressive properties, which may be beneficial in certain therapeutic contexts .

1. Clinical Trials in AML

A notable study investigated the combination of 5-azacytidine with valproic acid (VPA) and all-trans retinoic acid (ATRA) in patients with AML. The trial reported an overall response rate of 42%, with a median remission duration of 26 weeks. The combination therapy was well-tolerated, highlighting the potential of 5-azacytidine in enhancing treatment efficacy for hematological malignancies .

2. Stem Cell Differentiation

Research has shown that 5-azacytidine can improve the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In one study, human umbilical cord-derived mesenchymal stem cells treated with 5-azacytidine exhibited enhanced differentiation into cardiomyocytes through activation of extracellular regulated kinase pathways .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescription
Antitumor Induces apoptosis in cancer cells; effective against AML and MDS
Gene Reactivation Reactivates silenced tumor suppressor genes through demethylation
Stem Cell Differentiation Enhances differentiation of mesenchymal stem cells into cardiomyocytes
Immunosuppression Exhibits immunosuppressive effects beneficial in certain therapeutic contexts

Table 2: Clinical Outcomes from Trials Involving this compound

Study ReferencePatient PopulationTreatment RegimenResponse Rate (%)Median Remission Duration (weeks)
Patients with AML/MDS75 mg/m²/day for 7 days + VPA + ATRA4226
Mesenchymal stem cellsTreatment with 5-azacytidineN/AN/A

Research Findings

Recent studies have expanded on the multifaceted roles of this compound:

  • Inhibition of Methylation : Research indicates that treatment with 5-azacytidine leads to significant decreases in global DNA methylation levels, facilitating gene expression changes critical for tumor suppression .
  • Resistance Mechanisms : Investigations into resistance mechanisms have revealed that decreased uridine kinase activity may contribute to resistance against 5-azacytidine in certain leukemia models .

Q & A

Basic Research Questions

Q. What experimental methods are used to verify the incorporation of 5-Azacytosine into oligonucleotides, and how do these impact DNA methyltransferase inhibition studies?

  • Methodological Answer : Researchers synthesize oligonucleotides with this compound at specific CpG sites using solid-phase synthesis, followed by HPLC purification for sequence validation (Table 2, ). Inhibition efficacy is tested via enzymatic assays measuring reduced methylation activity of DNA (Cytosine-C5) methyltransferase (DNMT) . Key controls include using unmodified oligonucleotides and quantifying methyl group transfer via radiolabeled S-adenosylmethionine (SAM) .

Q. How does this compound induce hypomethylation in DNA, and what are the critical biochemical interactions involved?

  • Methodological Answer : this compound acts as a mechanism-based inhibitor by forming a covalent complex with DNMT during catalysis. The nitrogen atom at position 5 replaces cytosine’s carbon, preventing methyl group transfer from SAM. Structural studies (e.g., PDB ID: 5XKP) reveal that mycobacterial enzymes like Msmeg3575 bind this compound via zinc-coordinated active sites, stabilizing the transition state .

Q. What purity standards and characterization techniques are essential for synthesizing this compound derivatives?

  • Methodological Answer : High-purity synthesis requires NMR (¹H/¹³C) and mass spectrometry to confirm molecular identity. For example, 2’-deoxy-5,6-dihydro-5-azacytosine synthesis involves protecting group strategies (e.g., 4-nitrophenyl ethoxycarbonyl) to prevent side reactions, followed by HPLC purification . Purity thresholds (>95%) are critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cell lines or in vivo models?

  • Methodological Answer : Contradictions often arise from variability in DNMT isoform expression, SAM pool dynamics, or epigenetic context. A robust approach includes:

  • Comparative dose-response assays across models.
  • Genome-wide methylation profiling (e.g., bisulfite sequencing) to identify locus-specific effects.
  • Pharmacokinetic studies to assess bioavailability and metabolite interference (e.g., deamination to 5-azauridine) .
    • Data Analysis : Use multivariate statistical models to isolate variables (e.g., cell cycle phase, DNMT1 vs. DNMT3B activity) .

Q. What strategies optimize the design of this compound-containing MOFs (Metal-Organic Frameworks) for environmental sensing applications?

  • Methodological Answer : Ammelide, synthesized via hydrogen peroxide oxidation of this compound, serves as a ligand for Cd(II)-based MOFs. Key parameters include:

  • Stability testing in aqueous media (e.g., boiling water resistance).
  • Sensitivity calibration using Stern-Volmer plots (e.g., Ksv = 2.93×10<sup>4</sup> M<sup>-1</sup> for dichromate ion detection) .
  • Crystallographic validation of pore size and ligand-metal coordination .

Q. How can researchers address challenges in replicating in vitro this compound results in in vivo epigenetic studies?

  • Methodological Answer :

  • Tissue-specific delivery systems (e.g., nanoparticle encapsulation) to mitigate rapid deamination.
  • Longitudinal methylation tracking using CRISPR-dCas9-based reporters.
  • Control for off-target effects via RNA-seq/ChIP-seq to distinguish DNMT inhibition from histone modification crosstalk .

Q. What computational tools are recommended for predicting this compound’s interactions with novel enzyme targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding affinities using crystal structures (e.g., Msmeg3575, PDB 5XKP). Focus on:

  • Zinc-binding site compatibility .
  • Free energy calculations (MM/PBSA) to validate transition-state stabilization .

Q. Data Contradiction and Reproducibility

Q. What experimental controls are critical when observing variable this compound-induced cytotoxicity?

  • Methodological Answer :

  • Include SAM/SAH ratio quantification to rule out metabolic confounding.
  • Use isogenic cell lines with DNMT knockouts to confirm on-target effects.
  • Standardize cell culture conditions (e.g., hypoxia, serum starvation) to minimize epigenetic drift .

Q. How should researchers validate the specificity of this compound’s hypomethylation effects in genome-wide studies?

  • Methodological Answer : Combine whole-genome bisulfite sequencing with RNA-seq to correlate methylation changes with gene expression. Use negative control regions (e.g., satellite repeats) to filter noise. Cross-validate with independent methods like MeDIP-seq .

Propiedades

IUPAC Name

6-amino-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFTTYGMZOIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239275
Record name 5-Azacytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-86-2
Record name 6-Amino-1,3,5-triazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azacytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 931-86-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 931-86-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Azacytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1,3,5-triazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AZACYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UW4MS7VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxycarbonylbut-2-enoic acid
5-Azacytosine
2-Methoxycarbonylbut-2-enoic acid
5-Azacytosine
2-Methoxycarbonylbut-2-enoic acid
5-Azacytosine
2-Methoxycarbonylbut-2-enoic acid
5-Azacytosine
2-Methoxycarbonylbut-2-enoic acid
2-Methoxycarbonylbut-2-enoic acid
5-Azacytosine
2-Methoxycarbonylbut-2-enoic acid
5-Azacytosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.